1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine
CAS No.:
Cat. No.: VC13380685
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19NO |
|---|---|
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | 1-[4-(4-ethoxyphenyl)phenyl]ethanamine |
| Standard InChI | InChI=1S/C16H19NO/c1-3-18-16-10-8-15(9-11-16)14-6-4-13(5-7-14)12(2)17/h4-12H,3,17H2,1-2H3 |
| Standard InChI Key | AEGZAPGVOOPOGZ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine consists of a biphenyl scaffold with two substituents:
-
Ethoxy group (-OCH₂CH₃): Positioned at the 4' carbon of the distal phenyl ring.
-
Ethylamine group (-CH₂CH₂NH₂): Attached to the 4 carbon of the proximal phenyl ring.
The molecular formula is C₁₆H₁₉NO, with a molar mass of 241.33 g/mol. The biphenyl system provides rigidity, while the ethoxy and amine groups introduce polarity and hydrogen-bonding capabilities.
Table 1: Key Structural and Molecular Data
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of 1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine can be approached through sequential functionalization of the biphenyl core:
-
Biphenyl Formation: Suzuki-Miyaura coupling between 4-bromophenylboronic acid and 4-ethoxyphenylboronic acid to install the ethoxy group .
-
Amine Introduction: Reductive amination or Gabriel synthesis to attach the ethylamine group at the 4 position.
Optimized Synthetic Route
A practical route involves:
-
Ethoxy Installation:
-
Amine Functionalization:
-
Conversion of the 4-bromo group to an ethylamine via palladium-catalyzed cyanation followed by reduction (e.g., LiAlH₄).
-
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Temperature | Solvent | Yield |
|---|---|---|---|---|
| 1 | Cs₂CO₃, 2-chloroethyl ether | 80°C | DMSO | 78% |
| 2 | Pd(PPh₃)₄, KCN | 100°C | DMF/H₂O | 65% |
| 3 | LiAlH₄, THF | Reflux | THF | 85% |
Physicochemical Properties
Thermal Stability and Phase Behavior
-
Melting Point: Predicted to exceed 150°C due to aromatic stacking interactions.
-
Vapor Pressure: Estimated at 0.0001–0.001 mmHg at 25°C, indicating low volatility .
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but poor in water (<0.1 mg/mL).
Spectroscopic Characteristics
-
¹H NMR:
-
IR Spectroscopy:
Pharmacological and Biological Relevance
Receptor Interaction Hypotheses
The biphenyl-ethylamine motif is structurally analogous to serotonin and dopamine reuptake inhibitors. Computational docking studies suggest potential affinity for:
-
5-HT₂A Serotonin Receptors: Due to planar biphenyl alignment.
-
Dopamine D₂ Receptors: Mediated by the ethylamine moiety.
Table 3: Hazard Classification
| Risk Code | Description | Mitigation Strategy |
|---|---|---|
| R22 | Harmful if swallowed | Use PPE during handling |
| R50 | Toxic to aquatic organisms | Avoid environmental release |
Industrial and Research Applications
Pharmaceutical Intermediate
-
Antidepressant Development: As a scaffold for monoamine transporter inhibitors.
-
Anticancer Agents: Biphenyl amines are precursors to kinase inhibitors.
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume